Ácido 6-metilquinolina-8-borónico, éster de pinacol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

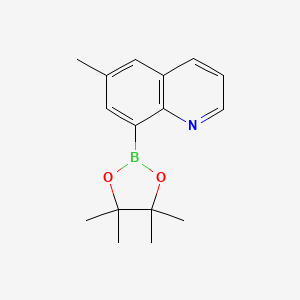

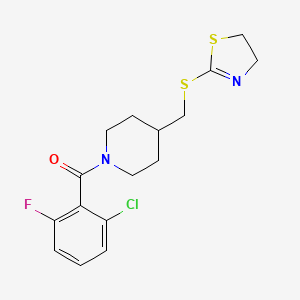

6-Methylquinoline-8-boronic acid, pinacol ester is a boronic ester derivative of quinoline. It is a valuable compound in organic synthesis, particularly in the field of cross-coupling reactions. The compound is characterized by its molecular formula C16H20BNO2 and is known for its stability and reactivity in various chemical processes .

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura catalizadas por paladio

El ácido 6-metilquinolina-8-borónico, éster de pinacol sirve como un reactivo versátil en las reacciones de acoplamiento cruzado de Suzuki-Miyaura catalizadas por paladio. Estas reacciones permiten la síntesis de moléculas orgánicas complejas mediante el acoplamiento de ácidos borónicos arilo o vinilo con haluros de arilo o vinilo. La funcionalidad del éster de pinacol mejora la estabilidad y la reactividad del ácido borónico, facilitando procesos de acoplamiento eficientes .

Metátesis de olefinas

En la metátesis de olefinas, este compuesto participa en el intercambio de dobles enlaces carbono-carbono, lo que lleva a la formación de nuevas olefinas. Los investigadores utilizan la metátesis de olefinas para construir compuestos cíclicos, polimerización y ajuste fino de las arquitecturas moleculares .

Adiciones radicales intermoleculares

El ácido 6-metilquinolina-8-borónico, éster de pinacol juega un papel en las adiciones radicales intermoleculares. Estas reacciones implican la adición de radicales a sustratos insaturados, permitiendo la creación de diversos enlaces carbono-carbono. Estas transformaciones son valiosas en química sintética y descubrimiento de fármacos .

Alilboración de aldehídos

Los ácidos fosfóricos basados en dioles espinosos quirales (SPINOL) catalizan la alilboración de aldehídos utilizando este éster de ácido borónico. Los productos resultantes encuentran aplicaciones en la síntesis asimétrica y la creación de centros quirales .

Hidrovinilación catalizada por cobalto

Los investigadores emplean ácido 6-metilquinolina-8-borónico, éster de pinacol en reacciones de hidrovinilación regioselectiva catalizadas por cobalto. Estas reacciones producen compuestos vinilo-sustituidos valiosos, que tienen aplicaciones en la ciencia de materiales y los productos farmacéuticos .

Transferencia de energía basada en ácidos nucleicos

Este compuesto participa en reacciones de transferencia de energía basadas en ácidos nucleicos, lo que lleva a reacciones de fotoliberación. Estos procesos son relevantes en los sistemas de administración de fármacos y la liberación controlada de moléculas bioactivas .

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura coupling reactions , which suggests that their targets could be various organic compounds that participate in these reactions.

Mode of Action

6-Methylquinoline-8-boronic acid, pinacol ester likely interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers an organic group to a metal, such as palladium, which is a key step in Suzuki-Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

In the context of suzuki-miyaura coupling reactions, the compound could be involved in the formation of carbon-carbon bonds , which are fundamental in the synthesis of a wide range of organic compounds.

Result of Action

As a participant in suzuki-miyaura coupling reactions, the compound likely contributes to the formation of new carbon-carbon bonds , which could lead to the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of 6-Methylquinoline-8-boronic acid, pinacol ester can be influenced by various environmental factors. For instance, Suzuki-Miyaura coupling reactions are known to be exceptionally mild and tolerant of various functional groups , suggesting that the compound could remain stable and effective under a wide range of conditions.

Métodos De Preparación

The synthesis of 6-Methylquinoline-8-boronic acid, pinacol ester typically involves the reaction of 6-methylquinoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the quinoline derivative and the boronic acid . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

6-Methylquinoline-8-boronic acid, pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the boronic ester to other boron-containing compounds.

Substitution: The boronic ester

Propiedades

IUPAC Name |

6-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2/c1-11-9-12-7-6-8-18-14(12)13(10-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQVVZIFHBEJKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)

![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)

![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2408857.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)

![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)